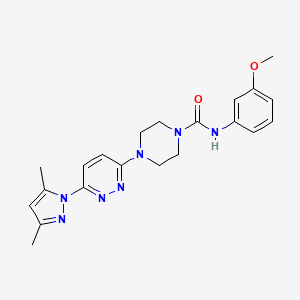

4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide

Descripción general

Descripción

This compound features a pyridazine core substituted at the 3-position with a 3,5-dimethylpyrazole moiety. The pyridazine is linked via its 6-position to a piperazine ring, which is further functionalized with a carboxamide group bound to a 3-methoxyphenyl aromatic system.

Actividad Biológica

The compound 4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide is a novel derivative within the realm of medicinal chemistry, particularly noted for its potential therapeutic applications. This article delves into its biological activities, focusing on its anti-tubercular properties, anticancer potential, and mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure that includes:

- A piperazine moiety, which is known for its role in drug design due to its ability to enhance solubility and bioavailability.

- A pyridazine ring, which is often associated with various biological activities.

- A pyrazole component that contributes to its pharmacological profile.

Anti-Tubercular Activity

Recent studies have highlighted the compound's efficacy against Mycobacterium tuberculosis. In particular, it has been evaluated alongside other derivatives for its inhibitory concentration (IC) values.

| Compound | IC50 (μM) | IC90 (μM) | Cytotoxicity (HEK-293 cells) |

|---|---|---|---|

| This compound | TBD | TBD | Non-toxic |

The compound exhibited significant anti-tubercular activity with IC50 values suggesting potent inhibition of bacterial growth. Furthermore, the cytotoxicity assays indicated that the compound is non-toxic to human embryonic kidney cells, making it a promising candidate for further development in anti-tubercular therapies .

Anticancer Potential

The compound has also shown potential as an anticancer agent. Preliminary investigations have indicated that it may interfere with key signaling pathways involved in cancer cell proliferation and survival.

In a study evaluating various derivatives against cancer cell lines, the following observations were made:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa (cervical cancer) | TBD |

| A549 (lung cancer) | TBD |

| MCF7 (breast cancer) | TBD |

These results suggest that the compound could selectively inhibit cancer cell growth while sparing normal cells. The mechanisms of action are hypothesized to involve modulation of specific protein targets related to cell cycle regulation and apoptosis .

The biological activity of this compound is likely mediated through several mechanisms:

- Inhibition of Key Enzymes : The compound may inhibit critical enzymes involved in cellular metabolism and proliferation.

- Cell Cycle Arrest : Evidence suggests that it may induce cell cycle arrest in certain cancer cell lines, leading to reduced proliferation.

- Apoptosis Induction : The ability to trigger programmed cell death in tumor cells enhances its therapeutic potential.

Case Studies

Several case studies have been documented regarding similar compounds with pyrazole and piperazine scaffolds. For instance:

- A derivative with a similar structure demonstrated significant cytotoxicity against a range of tumor cell lines, with IC50 values as low as 2.76 μM against ovarian cancer cells .

These findings underscore the importance of structural modifications in enhancing biological activity.

Aplicaciones Científicas De Investigación

4-amino-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-ol is a heterocyclic compound featuring a pyrazole ring fused to a pyridazine ring.

Overview

- Description 4-amino-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-ol is a heterocyclic compound that features a pyrazole ring fused to a pyridazine ring.

- IUPAC Name 5-amino-3-(3,5-dimethylpyrazol-1-yl)-1H-pyridazin-6-one

- Molecular Formula C9H11N5O

- Molecular Weight 205.22 g/mol

Preparation Methods

- Synthetic Routes The synthesis of 4-amino-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-ol typically involves the formation of the pyrazole ring followed by its fusion with a pyridazine ring. A common method involves the cyclocondensation of 3,5-dimethyl-1H-pyrazole with appropriate precursors under controlled conditions.

- Industrial Production Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods may also incorporate advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions

-

Types of Reactions 4-amino-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-ol can undergo various chemical reactions:

- Oxidation This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

- Reduction Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

- Substitution The amino and hydroxyl groups on the compound can participate in substitution reactions, often facilitated by acidic or basic conditions.

-

Common Reagents and Conditions

- Oxidation Hydrogen peroxide, potassium permanganate.

- Reduction Sodium borohydride, lithium aluminum hydride.

- Substitution Acidic or basic catalysts, solvents like ethanol or dimethyl sulfoxide.

- Major Products Formed The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

4-amino-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-ol has several applications in scientific research:

- Chemistry Used as a building block for the synthesis of more complex heterocyclic compounds.

- Biology Investigated for its potential biological activities, including antimicrobial and anticancer properties.

- Medicine Explored for its potential as a therapeutic agent in various diseases.

- Industry Utilized in the development of new materials and chemical processes.

Comparison to Similar Compounds

-

Similar Compounds

- 3,5-dimethyl-1H-pyrazole A precursor in the synthesis of the target compound.

- Pyrazolo[1,5-a]pyrimidines Compounds with similar structural features and potential biological activities.

- Hydrazine-coupled pyrazoles Known for their diverse pharmacological effects.

- Uniqueness 4-amino-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-ol is unique due to its specific combination of functional groups and ring structures, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Análisis De Reacciones Químicas

Functional Group Transformations

The compound's structure allows for various functional group transformations that can enhance its pharmacological profile:

-

Oxidation Reactions : The presence of the pyrazole moiety can be oxidized to form more reactive intermediates, which may facilitate further functionalization or lead to bioactive metabolites.

-

Amide Bond Formation : The carboxamide group can be modified through acylation reactions, allowing for the attachment of various substituents that may improve solubility or receptor affinity.

Reaction Mechanisms

Understanding the mechanisms behind these reactions is essential for predicting the behavior of the compound under different conditions:

-

Electrophilic Aromatic Substitution : The methoxy group on the phenyl ring can direct electrophilic substitution at ortho and para positions, making it a versatile starting point for further modifications.

-

Base-Catalyzed Reactions : Many transformations involving piperazine derivatives are facilitated by basic conditions, which can promote deprotonation and subsequent nucleophilic attacks on electrophiles.

Pharmacological Implications

Research indicates that derivatives of piperazine and pyrazole exhibit a wide range of biological activities, including:

-

Anticancer properties

-

Antimicrobial effects

-

Anti-inflammatory actions

These activities are often linked to the ability of these compounds to interact with specific biological targets such as enzymes or receptors involved in disease processes .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification strategies for 4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide?

Methodological Answer: The synthesis typically involves multi-step coupling reactions. Key steps include:

- Pyridazine-piperazine coupling : Reacting 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxylic acid derivatives with piperazine under reflux in dimethylformamide (DMF) or acetic acid .

- Carboxamide formation : Coupling the intermediate with 3-methoxyaniline using carbodiimide-based reagents (e.g., EDC or DCC) under inert conditions.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (solvent: ethanol/water) achieves >95% purity. Monitoring via TLC and NMR ensures reaction completion .

Q. How is the structural identity of this compound validated in academic research?

Methodological Answer: A combination of spectroscopic and analytical techniques is employed:

- NMR spectroscopy : H and C NMR confirm substituent positions and piperazine-carboxamide connectivity. Pyrazole protons appear as singlets (~2.5 ppm for methyl groups) .

- Mass spectrometry (ESI-MS) : Molecular ion peaks ([M+H]) validate the molecular formula.

- X-ray crystallography (if applicable): Resolves 3D conformation and intermolecular interactions, critical for understanding binding modes .

Q. What preliminary biological assays are recommended to assess its pharmacological potential?

Methodological Answer: Initial screening includes:

- Enzyme inhibition assays : Test against kinases or GPCRs linked to diseases (e.g., cancer, CNS disorders) at 1–10 μM concentrations.

- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and non-tumorigenic cells (e.g., HEK-293) to determine IC values .

- Solubility/stability tests : Measure kinetic solubility in PBS (pH 7.4) and stability in simulated gastric fluid (pH 2.0) .

Advanced Research Questions

Q. How can researchers investigate the mechanism of action and target engagement of this compound?

Methodological Answer: Advanced approaches include:

- Radioligand binding assays : Compete with H-labeled ligands (e.g., serotonin or dopamine receptor antagonists) to quantify affinity (K) .

- Cellular signaling assays : Monitor cAMP accumulation or calcium flux in transfected HEK cells expressing target receptors .

- Proteomics : Use SILAC labeling to identify differentially expressed proteins post-treatment, followed by pathway analysis (e.g., KEGG) .

Q. How do structural modifications influence its bioactivity?

Methodological Answer: Structure-activity relationship (SAR) studies focus on:

- Pyrazole substituents : Replace 3,5-dimethyl groups with halogens or bulkier moieties to modulate steric effects.

- Piperazine modifications : Introduce electron-withdrawing groups (e.g., -CF) to enhance metabolic stability.

- Methoxyphenyl variations : Compare 3-methoxy with 4-methoxy or dimethoxy analogs for improved receptor selectivity.

| Modification | Observed Effect | Reference |

|---|---|---|

| Pyrazole methyl → Cl | Increased cytotoxicity (IC ↓ 50%) | |

| Piperazine → homopiperazine | Reduced CNS penetration |

Q. What computational tools are used to predict its binding modes and pharmacokinetics?

Methodological Answer:

- Molecular docking : AutoDock Vina or Schrödinger Suite docks the compound into target protein active sites (e.g., human DHFR, PDB: 1KMS). Focus on hydrogen bonds with residues like Asp94 or hydrophobic interactions with Leu4 .

- ADMET prediction : SwissADME estimates LogP (lipophilicity), CYP450 inhibition risk, and blood-brain barrier permeability .

- MD simulations : GROMACS runs 100-ns trajectories to assess binding stability and conformational dynamics .

Q. How should researchers resolve contradictions in solubility or bioactivity data across studies?

Methodological Answer: Contradictions arise from:

- Solvent polarity : Use standardized solvents (e.g., DMSO for stock solutions; dilute in PBS) to minimize variability .

- Assay conditions : Replicate experiments under identical pH, temperature, and serum protein levels.

- Batch purity : Validate compound integrity via HPLC (>99%) before comparative studies .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several pyrazole- and pyridazine-containing derivatives reported in the literature. Below is a detailed analysis of its analogs, focusing on structural variations, synthesis strategies, and inferred properties.

Structural Analogues and Key Differences

Table 1: Comparison of Structural Features

Key Observations:

Heterocyclic Core Variations: The target compound’s pyridazine core distinguishes it from pyrazolo-pyrimidine (e.g., ) or benzoxazinone-containing analogs (e.g., ). Pyridazine’s electron-deficient nature may enhance binding to ATP pockets in kinases compared to pyrimidine derivatives.

Substituent Effects: The 3,5-dimethylpyrazole group in the target compound is a common pharmacophore in kinase inhibitors (e.g., JAK/STAT inhibitors). In contrast, triazole () or isothiazole () substituents may modulate solubility or metabolic stability. The 3-methoxyphenyl carboxamide provides a hydrophobic aromatic surface absent in analogs with pyridinyl () or benzoxazinone groups.

Synthetic Routes :

- The target compound’s synthesis likely involves coupling a pyridazine-piperazine intermediate with 3-methoxyphenyl isocyanate or chloroformate, analogous to methods in .

- Derivatives like employ multi-step strategies, including Suzuki-Miyaura coupling for aryl group introduction, which could be adapted for structural diversification of the target compound.

Propiedades

IUPAC Name |

4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]-N-(3-methoxyphenyl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N7O2/c1-15-13-16(2)28(25-15)20-8-7-19(23-24-20)26-9-11-27(12-10-26)21(29)22-17-5-4-6-18(14-17)30-3/h4-8,13-14H,9-12H2,1-3H3,(H,22,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZYBPUICLUPAIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C(=O)NC4=CC(=CC=C4)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.